molecular formula C25H24N4O3 B2632182 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921882-07-7

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2632182
CAS No.: 921882-07-7
M. Wt: 428.492
InChI Key: RJIGBEYWSGOMCE-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridin-3-one core, a tetrahydroisoquinoline moiety, and a methoxyethyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . This intermediate is then subjected to further reactions to introduce the pyrazolo[4,3-c]pyridin-3-one moiety and the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-32-14-13-27-16-21(24(30)28-12-11-18-7-5-6-8-19(18)15-28)23-22(17-27)25(31)29(26-23)20-9-3-2-4-10-20/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIGBEYWSGOMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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